T-phosphoglucoside

Lipid A analog TLR4 immunomodulation Structure-activity relationship

T-Phosphoglucoside (1-Thyminyl-D-glucosamine-4-phosphate, CAS 130748-45-7) is a synthetic monosaccharide lipid A analog with molecular formula C₅₃H₉₆N₃O₁₃P and molecular weight 1014.3 g/mol. The compound belongs to the glucosamine-4-phosphate class of bacterial endotoxin mimetics developed by the Achiwa group, characterized by a β-D-glucosamine core bearing (R)-3-tetradecanoyloxytetradecanoyl lipid chains at C-2 (N-linked) and C-3 (O-linked), a phosphate at C-4, and—uniquely within this class—a thymine nucleobase at the anomeric C-1 position.

Molecular Formula C53H96N3O13P
Molecular Weight 1014.3 g/mol
CAS No. 130748-45-7
Cat. No. B12783909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-phosphoglucoside
CAS130748-45-7
Molecular FormulaC53H96N3O13P
Molecular Weight1014.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)N2C=C(C(=O)NC2=O)C)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C53H96N3O13P/c1-5-8-11-14-17-20-22-25-28-31-34-37-46(59)66-43(36-33-30-27-24-19-16-13-10-7-3)39-45(58)54-48-50(68-47(60)38-35-32-29-26-23-21-18-15-12-9-6-2)49(69-70(63,64)65)44(41-57)67-52(48)56-40-42(4)51(61)55-53(56)62/h40,43-44,48-50,52,57H,5-39,41H2,1-4H3,(H,54,58)(H,55,61,62)(H2,63,64,65)
InChIKeyRKIDXYXMBDSQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-Phosphoglucoside (CAS 130748-45-7) Procurement Guide: Chemical Identity, Class, and Structural Context


T-Phosphoglucoside (1-Thyminyl-D-glucosamine-4-phosphate, CAS 130748-45-7) is a synthetic monosaccharide lipid A analog with molecular formula C₅₃H₉₆N₃O₁₃P and molecular weight 1014.3 g/mol [1]. The compound belongs to the glucosamine-4-phosphate class of bacterial endotoxin mimetics developed by the Achiwa group, characterized by a β-D-glucosamine core bearing (R)-3-tetradecanoyloxytetradecanoyl lipid chains at C-2 (N-linked) and C-3 (O-linked), a phosphate at C-4, and—uniquely within this class—a thymine nucleobase at the anomeric C-1 position [1]. First synthesized and reported in 1990, the compound is structurally related to the well-characterized lipid A analog A-103 but is distinguished by its C-1 thyminyl modification, which replaces the free reducing terminus found in most comparator molecules [1][2].

Why T-Phosphoglucoside (CAS 130748-45-7) Cannot Be Substituted with Generic Glucosamine-4-Phosphate Analogs


Generic substitution within the glucosamine-4-phosphate lipid A analog class is precluded by the decisive impact of C-1 modification on biological recognition. T-Phosphoglucoside's thyminyl substituent at the anomeric position fundamentally differentiates it from the prototypical analog A-103, which bears a free reducing end at C-1 and exhibits well-characterized mitogenic activity (25–100 μg/mL) and dose-dependent lethality in murine models [1][2]. Within this compound family, even minor structural perturbations yield large functional differences: the regioisomeric shift of phosphate from C-4 to C-6 alone (A-168 vs. A-169) produces measurably stronger mitogenicity and altered toxicity profiles [1]. The thymine moiety introduces nucleobase-like recognition potential absent from all non-thyminyl glucosamine-4-phosphate analogs, meaning that procurement specifications reliant solely on the glucosamine-4-phosphate backbone or lipid chain composition will fail to capture the functional identity of T-phosphoglucoside [2][3].

T-Phosphoglucoside (CAS 130748-45-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


C-1 Thyminyl Modification Confers Structural Divergence from Prototypical Glucosamine-4-Phosphate Analog A-103

T-Phosphoglucoside is distinguished from the most closely related and well-characterized analog A-103 (2,3-diacyloxyacylglucosamine-4-phosphate) by the presence of a thymine nucleobase at the anomeric C-1 position via a β-glycosidic linkage, replacing the free reducing end in A-103 [1]. Both compounds share identical (R)-3-tetradecanoyloxytetradecanoyl lipid chains at C-2 and C-3 and a phosphate at C-4. A-103 has documented mitogenic activity in murine splenocytes at 25–100 μg/mL and causes lethality in 1 of 3 galactosamine-sensitized C57BL/6 mice at 50 μg/mouse [2]. The C-1 thyminyl substitution in T-phosphoglucoside occupies the same topological region that, in natural lipid A, participates in TLR4/MD-2 dimerization interface interactions, and modifications at this position in the glucosamine-4-phosphate class have been shown to modulate immunostimulatory potency [3]. The thymine moiety additionally introduces potential for nucleobase-pairing and nucleoside transporter recognition, properties entirely absent from A-103 [1].

Lipid A analog TLR4 immunomodulation Structure-activity relationship

Phosphate Regioisomer Position Drives Divergent Immunopharmacology: 4-Phosphate vs. 6-Phosphate Functional Comparison

Within the glucosamine-phosphate lipid A analog class, the position of the phosphate group (C-4 vs. C-6) is a critical determinant of both mitogenic potency and lethal toxicity. T-Phosphoglucoside carries its phosphate at C-4, distinguishing it from 6-phosphate regioisomers. Direct comparative data from the A-168/A-169 pair—which share identical aromatic alkyl acyl chains but differ only in phosphate position—demonstrate that the 6-phosphate analog (A-169) exhibits stronger mitogenic activity than the 4-phosphate analog (A-168), while the 4-phosphate analog (A-168) shows higher lethal toxicity (deaths at both 25 and 50 μg/mouse vs. A-169 which caused deaths only at 50 μg/mouse) [1]. This pattern is consistent with the observation that A-103 (4-phosphate) exhibits mitogenic activity at 25–100 μg/mL with intermediate lethality [1]. By extension, T-phosphoglucoside's C-4 phosphate positioning is predicted to confer a higher toxicity-to-mitogenicity ratio compared to a hypothetical 6-phosphate regioisomer, a property relevant for applications where dissociation of immunostimulation from endotoxic shock is desired [2].

Lipid A immunopharmacology Phosphate regioisomerism TLR4 agonism

Anti-HIV Scaffold Validation: 4,6-Disulfate Derivative Demonstrates Antiviral Activity, Supporting the Thyminyl-Glucosamine Pharmacophore

While no quantitative anti-HIV EC₅₀ data are available for T-phosphoglucoside (the 4-phosphate compound) itself, the 1-thyminyl-D-glucosamine-4,6-disulfate derivative—synthesized from the same thyminyl-glucosamine scaffold and reported in the same study—demonstrated antiviral activity against HIV [1]. Importantly, the parent compound D-glucosamine-4-phosphate (without thymine) does not carry reported anti-HIV activity, indicating that the thymine nucleobase at C-1 is a critical structural determinant for antiviral recognition within this chemotype [1][2]. This establishes the thyminyl-glucosamine core as a validated pharmacophore for antiviral nucleoside/nucleotide mimicry, a property not shared by non-thyminyl glucosamine-4-phosphate analogs such as A-103, GLA-60, or A-168/A-169, which have been characterized exclusively for immunomodulatory and antitumor activities [3].

Antiviral drug discovery HIV inhibition Nucleoside analog scaffold

Extreme Lipophilicity Differentiates T-Phosphoglucoside from Smaller Nucleoside Analogs and Polar Lipid A Derivatives

T-Phosphoglucoside possesses a calculated LogP of 11.63 and a molecular weight of 1014.3 g/mol, values that arise from its dual character as both a nucleoside analog (thymine β-glycoside) and a diacylated lipid (two C₁₄-O-C₁₄ lipid chains) . This extreme lipophilicity quantitatively differentiates it from typical nucleoside reverse transcriptase inhibitors (e.g., zidovudine: LogP ~0.1, MW 267) and from the more polar monosaccharide lipid A analog A-103 (estimated lower LogP due to free reducing end) [1]. The calculated polar surface area of 242.59 Ų further defines its permeability profile . The high LogP predicts preferential partitioning into lipid bilayers and lipid-rich compartments, a property that may be exploited for sustained-release formulations, membrane-anchored immunomodulation, or liposome-based delivery strategies [2].

Physicochemical property Lipophilicity LogP Membrane partitioning

Defined Synthetic Route and Discrete Intermediate Availability Enable Batch Reproducibility

T-Phosphoglucoside is accessed via a fully published synthetic route with discrete, characterizable intermediates, as described in the 1990 synthesis by Idegami et al. [1]. The synthetic strategy proceeds through a protected glucosamine intermediate with sequential introduction of the thyminyl group at C-1, N-acylation with (R)-3-tetradecanoyloxytetradecanoic acid at C-2, O-acylation at C-3, and phosphorylation at C-4, followed by global deprotection [1]. This contrasts with the isolation of natural lipid A from bacterial sources, which yields heterogeneous mixtures of acyl chain lengths and phosphorylation states, and with semi-synthetic analogs that may carry residual biological contamination [2]. The fully synthetic origin of T-phosphoglucoside ensures defined stereochemistry at all chiral centers (β-configuration at C-1; (R)-configuration of the 3-hydroxytetradecanoyl moiety) and homogeneity of lipid chain composition [1][3].

Chemical synthesis Process chemistry Quality control

Best-Fit Research and Industrial Application Scenarios for T-Phosphoglucoside (CAS 130748-45-7)


TLR4 Structure-Activity Relationship Studies Requiring C-1-Modified Lipid A Probes

T-Phosphoglucoside is uniquely suited as a probe molecule for dissecting the contribution of the anomeric substituent to TLR4/MD-2 recognition. Since A-103 (identical lipid chains and 4-phosphate, free C-1) has established mitogenic activity at 25–100 μg/mL [1], parallel testing of T-phosphoglucoside enables isolation of the C-1 thymine effect on receptor activation—a structure-activity question that cannot be addressed with any other commercially catalogued glucosamine-4-phosphate analog [2].

Dual-Mechanism Antiviral-Immunomodulatory Lead Optimization Programs

The thyminyl-glucosamine scaffold has demonstrated anti-HIV activity in its 4,6-disulfate form [1], while the diacyloxyacyl-4-phosphate architecture (shared with A-103) provides immunostimulatory function. T-Phosphoglucoside serves as the key monophosphate intermediate for medicinal chemistry campaigns exploring the therapeutic window between antiviral nucleoside mimicry and TLR4-mediated innate immune activation—a dual mechanism inaccessible to the non-thyminyl A-103 series [3].

Liposomal and Membrane-Anchored Immunoadjuvant Formulation Development

With a calculated LogP of 11.63 [1], T-Phosphoglucoside partitions spontaneously into lipid bilayers, enabling membrane-anchored immunomodulation strategies. The defined synthetic origin ensures homogeneous liposomal loading—a critical quality attribute for vaccine adjuvant formulations—whereas natural lipid A preparations introduce batch-dependent heterogeneity that confounds regulatory documentation [2]. The thymine moiety additionally provides a UV-active chromophore (λmax ~267 nm) facilitating quantitative tracking of compound incorporation into liposomal fractions [1].

Phosphoglucoside Prodrug and Metabolite Identification Studies

As the 4-monophosphate parent of the anti-HIV-active 4,6-disulfate derivative [1], T-Phosphoglucoside is the obligatory reference standard for metabolite identification in cellular pharmacology studies. Its discrete molecular identity (exact mass 1013.67, single defined species) enables unambiguous LC-MS/MS differentiation from endogenous glucosamine phosphates and other lipid A metabolites, a capability not matched by heterogeneous natural lipid A preparations [2][3].

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